Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a 3-oxo group and a 4-(4-(trifluoromethyl)phenyl) moiety. The tert-butyl carbamate group at position 8 enhances steric protection and modulates solubility. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to improve metabolic stability and binding affinity in target proteins .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-[4-(trifluoromethyl)phenyl]-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O3/c1-18(2,3)28-17(27)25-10-8-19(9-11-25)12-24-16(26)15(19)13-4-6-14(7-5-13)20(21,22)23/h4-7,15H,8-12H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTNTUCDODHOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C2C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a tert-butyl ester group, a trifluoromethyl-substituted phenyl ring, and a spirocyclic framework. The synthesis typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine derivatives under controlled conditions, often utilizing tert-butyl bromoacetate as a precursor.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
- Anticancer Properties : Studies indicate that derivatives of diazaspiro compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that related compounds induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin . The spirocyclic structure is believed to enhance binding interactions with protein targets, contributing to its anticancer efficacy.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. In particular, its structural components may interact with specific enzymes involved in metabolic pathways, which can be crucial for developing drugs targeting diseases like cancer or metabolic disorders .
- Biocidal Activity : Research also suggests that related compounds can inhibit chitin synthase, thereby suppressing fungal growth. This biocidal activity indicates potential applications in agriculture or antifungal therapies .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Lipophilicity : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This property is crucial for effective binding and subsequent biological activity.
- Hydrogen Bonding : The piperidine ring allows for hydrogen bonding with biological molecules, influencing their activity and function. This interaction is significant in modulating enzyme activities and receptor interactions.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds within the same structural class:
- Cytotoxicity Studies : A recent study evaluated various piperidine derivatives for their cytotoxic effects on cancer cell lines. Compounds similar to this compound demonstrated IC50 values indicating potent anticancer activity .
- Enzyme Interaction Assays : In vitro assays have shown that these compounds can inhibit key enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents for metabolic disorders .
- Fungal Growth Inhibition : Research into biocidal properties revealed that certain derivatives effectively inhibited fungal strains such as Candida albicans and Aspergillus fumigatus, highlighting their potential use in antifungal treatments .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds featuring the diazaspiro structure possess anticancer properties. Tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and effectiveness as an anticancer agent .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research suggests that the incorporation of the trifluoromethyl group can enhance the interaction of the molecule with bacterial membranes, leading to increased antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
1.3 Neurological Applications
There is ongoing research into the neuroprotective effects of diazaspiro compounds, including this compound. Preliminary studies suggest it may have potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Agrochemicals
2.1 Pesticide Development
The unique structural features of this compound make it a candidate for development as a pesticide or herbicide. Its effectiveness against specific pests has been evaluated in agricultural settings, showing promising results in controlling pest populations while minimizing environmental impact due to its selective action .
Materials Science
3.1 Polymer Synthesis
The compound's reactivity allows it to be utilized in the synthesis of novel polymers with enhanced properties. By incorporating this compound into polymer matrices, researchers aim to create materials with improved thermal stability and mechanical strength, suitable for high-performance applications .
3.2 Coatings and Adhesives
In coatings technology, this compound can be used to formulate high-performance coatings that exhibit resistance to solvents and environmental degradation. Its incorporation into adhesive formulations has also been explored for applications requiring strong bonding under challenging conditions .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents on the phenyl ring, oxo group positioning, and spiro system modifications. Below is a comparative analysis:
*Estimated based on structural similarity.
Key Observations:
Trifluoromethyl vs. Fluorophenyl: The trifluoromethyl group in the target compound increases lipophilicity (XlogP ~3.1 vs.
Oxo Group Positioning : The 3-oxo group in the target compound and its fluorophenyl analog may facilitate hydrogen bonding with biological targets, whereas the 1-oxo analog (CAS 191805-29-5) lacks this interaction site .
Multi-Oxo Derivatives : The 2,4-dioxo analog () has higher polarity (TPSA ~87.4 vs. ~58.6), reducing lipophilicity but improving solubility .
Preparation Methods
Cyclization of Piperidine Derivatives
A key step is the cyclization of substituted piperidine derivatives to form the spirocyclic core. According to European Patent EP0414422A2, 4-carbamoyloxy-4-ethynylpiperidine derivatives can be cyclized under basic conditions to yield 2-oxo-1-oxa-8-azaspiro[4.5]decane derivatives, which are structurally related to the target compound. The cyclization is typically performed in the presence of bases such as alkaline metal acetates, carbonates, or alkoxides, at temperatures ranging from 40 °C to the boiling point of the solvent, under inert atmosphere (argon or nitrogen) to prevent side reactions.
Solvent Selection
Suitable solvents for these transformations include aliphatic alcohols (ethanol, isopropanol), aromatic hydrocarbons (toluene, xylene), and ethers (tetrahydrofuran, dioxane). The choice of solvent influences the reaction rate and yield, with ethers and aromatic hydrocarbons often preferred for cyclization steps.
Introduction of the tert-Butyl Ester Group
The tert-butyl ester at the 8-carboxylate position is typically introduced by esterification of the corresponding carboxylic acid or via protection of the acid functionality before or after spirocycle formation. The tert-butyl group serves as a protecting group, stable under many reaction conditions but removable under acidic conditions if needed.
Attachment of the 4-(4-(Trifluoromethyl)phenyl) Substituent
Aromatic Substitution and Coupling
The 4-(4-(trifluoromethyl)phenyl) substituent is introduced by coupling reactions or nucleophilic aromatic substitutions. Research on related diazaspiro compounds shows that aromatic substitutions involving trifluoromethyl groups can be achieved via SNAr reactions or palladium-catalyzed cross-coupling methods, depending on the precursor functionalities.
SNAr Displacement
In analogous systems, SNAr displacement at pyridine or phenyl rings bearing halogens has been used to introduce polar substituents including trifluoromethyl groups. This method involves nucleophilic displacement of a halogen by an amine or other nucleophile under controlled conditions.
Detailed Reaction Conditions and Yields
Research Findings and Optimization
- The cyclization step benefits from performing the reaction under inert atmosphere to prevent oxidation or hydrolysis of sensitive intermediates.
- Direct cyclization of intermediates without isolation improves overall yield and reduces purification steps.
- The presence of trifluoromethyl groups on the aromatic ring enhances the compound’s bioactivity but requires optimized coupling conditions to achieve good substitution efficiency.
- Use of aliphatic or aromatic solvents can be tailored depending on solubility and reaction kinetics for each step.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl 3-oxo-4-(4-(trifluoromethyl)phenyl)-2,8-diazaspiro[4.5]decane-8-carboxylate?
A common approach involves multi-step alkylation and cyclization reactions. For example, tert-butyl-protected diazaspiro intermediates can be synthesized via nucleophilic substitution using potassium carbonate as a base in acetonitrile under reflux (6–12 hours), followed by purification via C18 reverse-phase chromatography (acetonitrile/water gradients) . The trifluoromethylphenyl group is typically introduced via Suzuki coupling or direct substitution, requiring careful control of stoichiometry and reaction temperature to avoid side products .
Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. Key NMR signals include:
- ¹H NMR : Distinct peaks for the tert-butyl group (~1.4 ppm, singlet) and aromatic protons from the trifluoromethylphenyl moiety (7.5–8.0 ppm, multiplet).
- ¹³C NMR : Resonances for the spiro carbon (64–66 ppm, quaternary carbon) and carbonyl groups (170–180 ppm) . Purity is validated using HPLC with Chromolith or Purospher® STAR columns, optimized for polar intermediates .
Q. What are the recommended storage conditions to ensure compound stability?
The compound should be stored at 2–8°C under inert gas (e.g., argon) in amber vials to prevent degradation via hydrolysis or oxidation. The hydrochloride salt form (if applicable) enhances stability, with a shelf life of >12 months under these conditions .
Advanced Research Questions
Q. How can competing side reactions during spiro ring formation be minimized?
Side reactions, such as over-alkylation or ring-opening, are mitigated by:
Q. What strategies resolve discrepancies in spectroscopic data for diazaspiro compounds?
Discrepancies in NMR or MS data often arise from conformational flexibility or residual solvents. Solutions include:
Q. How does the trifluoromethylphenyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity (LogP ~3.1) and metabolic stability, as shown in analogues. However, it may reduce aqueous solubility, necessitating formulation studies with co-solvents (e.g., DMSO/PEG mixtures) for biological assays .
Q. What are the challenges in scaling up the synthesis, and how are they addressed?
Scaling up introduces issues like exothermic reactions and purification bottlenecks. Strategies include:
- Switching from batch to flow chemistry for spiro ring formation to improve heat dissipation .
- Replacing column chromatography with crystallization (e.g., using ethyl acetate/hexane) for intermediate purification .
- Optimizing stoichiometry to reduce excess reagents, which lowers costs and simplifies waste management .
Methodological Notes
- Data Contradictions : When conflicting yields or spectral data arise, cross-validate results using orthogonal methods (e.g., X-ray crystallography for absolute configuration) .
- Experimental Design : Always include control reactions (e.g., omitting the tert-butyl group) to isolate the impact of structural modifications on reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
